2-Methoxyethyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
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Description
2-Methoxyethyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a chemical compound with the molecular formula C21H20O7 . It has an average mass of 384.379 Da and a monoisotopic mass of 384.120911 Da . This product is not intended for human or veterinary use and is typically used for research purposes.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Derivatives
A study by Jiang et al. (2012) involved the synthesis of novel derivatives from 6-methoxy-3-methylbenzofuran-2-carboxylic acid, focusing on the synthesis, X-ray crystal structure, and optical properties of these compounds. The findings contribute to understanding the structural and optical properties of similar benzofuran derivatives (Jiang et al., 2012).
Investigation of Metal Complexes
Research by Czajka et al. (2002) on 5-chloro-2-methoxybenzoates of La(III), Gd(III), and Lu(III) included synthesis, characterization, and thermal stability studies of these complexes. This research provides insight into the use of methoxybenzoate derivatives in the formation of metal complexes (Czajka et al., 2002).
Biological and Medicinal Applications
Antimicrobial Activity
Abdel‐Aziz et al. (2009) conducted a study on the synthesis of 3-methylbenzofuran derivatives and evaluated their antimicrobial activity. This research highlights the potential medicinal applications of methoxybenzofuran derivatives in combating microbial infections (Abdel‐Aziz et al., 2009).
Cytotoxic and Antiplatelet Activities
A study by Wang et al. (2004) on dibenzofuran- and carbazole-substituted oximes revealed their cytotoxic and antiplatelet activities. This research indicates the potential therapeutic uses of these compounds in medical treatments (Wang et al., 2004).
Chemical Transformations and Synthesis
Directed Ortho-Metalation
Research by Nguyen et al. (2006) on the directed ortho-metalation of unprotected benzoic acids demonstrated a methodology for the preparation of various substituted 2-methoxybenzoic acids. This study is significant for chemical synthesis involving methoxybenzofuran derivatives (Nguyen et al., 2006).
Synthesis of Complex Organic Molecules
The work by Zhou and Snider (2008) on the synthesis of vibralactone involved reductive alkylation of methyl 2-methoxybenzoate. This study contributes to the field of organic synthesis, particularly in the creation of complex organic molecules (Zhou & Snider, 2008).
Properties
IUPAC Name |
2-methoxyethyl 5-(3-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-13-19(21(23)26-10-9-24-2)17-12-16(7-8-18(17)27-13)28-20(22)14-5-4-6-15(11-14)25-3/h4-8,11-12H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLZFSKUSGANGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=CC=C3)OC)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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